Methyl 2-[2-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
CAS No.: 865199-10-6
Cat. No.: VC4820266
Molecular Formula: C23H26N4O7S3
Molecular Weight: 566.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865199-10-6 |
|---|---|
| Molecular Formula | C23H26N4O7S3 |
| Molecular Weight | 566.66 |
| IUPAC Name | methyl 2-[2-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
| Standard InChI | InChI=1S/C23H26N4O7S3/c1-15-5-3-4-12-27(15)37(32,33)17-8-6-16(7-9-17)22(29)25-23-26(14-21(28)34-2)19-11-10-18(36(24,30)31)13-20(19)35-23/h6-11,13,15H,3-5,12,14H2,1-2H3,(H2,24,30,31) |
| Standard InChI Key | HKXFXOOYRKHLSQ-BZZOAKBMSA-N |
| SMILES | CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CC(=O)OC |
Introduction
Methyl 2-[2-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its intricate molecular structure, which includes a benzothiazole core, a sulfonamide group, and an acetate moiety. The presence of these functional groups suggests potential biological activities, making it a subject of interest in pharmaceutical research.
Synthesis Methods
The synthesis of such complex organic compounds typically involves multiple steps, including:
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Condensation Reactions: To form the imino linkage.
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Sulfonamide Formation: Involves the reaction of a sulfonyl chloride with an amine.
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Esterification: To introduce the acetate group.
Techniques like microwave-assisted reactions or solvent-free conditions may be employed to enhance yield and reduce reaction times. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the structure.
Biological Activities
While specific biological activities of Methyl 2-[2-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate are not detailed in the available literature, compounds with similar structures often exhibit:
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Antimicrobial Properties: Due to the sulfonamide group.
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Anticancer Activities: Potentially attributed to the benzothiazole core.
Research Findings and Applications
Research on similar benzothiazole derivatives has shown promising results in anticancer and antimicrobial studies. For instance, compounds with benzothiazole cores have demonstrated cytotoxic effects against various cancer cell lines, while sulfonamide-containing compounds are known for their antibacterial properties .
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